FGFR-1 Kinase Inhibition Potency: 4-Oxothiazolidin-2-ylidene Derivatives Versus AZD4547
4-Oxothiazolidin-2-ylidene derivatives demonstrate FGFR-1 inhibitory activity that exceeds the reference compound AZD4547. Two specific 4-oxothiazolidin-2-ylidene derivatives (compounds 3 and 8) exhibited IC50 values of 16.31 nM and 18.08 nM against FGFR-1, respectively, compared to AZD4547's IC50 of 21.45 nM [1]. This represents a 23.9% and 15.7% improvement in inhibitory potency, respectively, establishing the 4-oxothiazolidin-2-ylidene scaffold as a viable alternative core for FGFR-1-targeted inhibitor development.
| Evidence Dimension | FGFR-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 3: IC50 = 16.31 nM; Derivative 8: IC50 = 18.08 nM |
| Comparator Or Baseline | AZD4547: IC50 = 21.45 nM |
| Quantified Difference | Derivative 3: 5.14 nM improvement (23.9% more potent); Derivative 8: 3.37 nM improvement (15.7% more potent) |
| Conditions | In vitro FGFR-1 kinase inhibition assay |
Why This Matters
This direct head-to-head comparison demonstrates that the 4-oxothiazolidin-2-ylidene scaffold yields FGFR-1 inhibitors with superior potency to an established reference compound, providing a quantifiable justification for selecting this core structure over alternative scaffolds in kinase inhibitor discovery programs.
- [1] Abd El-Meguid, E. A., Mohi El-Deen, E. M., Moustafa, G. O., Awad, H. M., & Nossier, E. S. (2022). Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1. Bioorganic Chemistry, 119, 105557. IC50 (FGFR-1): Derivative 3 = 16.31 nM, Derivative 8 = 18.08 nM; AZD4547 = 21.45 nM. View Source
